
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol is an organic compound that belongs to the class of phenols It features a bromophenyl group and a chlorophenol group connected through an imino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol typically involves the reaction of 4-bromoaniline with 4-chlorophenol in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common oxidizing agents used in this reaction include hydrogen peroxide and sodium hypochlorite. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and anilines.
Applications De Recherche Scientifique
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol involves its interaction with cellular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the imino linkage.
2-(1-((4-Chlorophenyl)imino)ethyl)-4-bromophenol: Similar structure with reversed positions of bromine and chlorine atoms.
4-Bromo-2-nitrophenol: Contains a nitro group instead of an imino group.
Uniqueness
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol is unique due to its specific combination of bromine, chlorine, and imino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
105533-45-7 |
|---|---|
Formule moléculaire |
C14H11BrClNO |
Poids moléculaire |
324.60 g/mol |
Nom IUPAC |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-4-chlorophenol |
InChI |
InChI=1S/C14H11BrClNO/c1-9(13-8-11(16)4-7-14(13)18)17-12-5-2-10(15)3-6-12/h2-8,18H,1H3 |
Clé InChI |
IAWIRAZWEUUJME-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Br)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


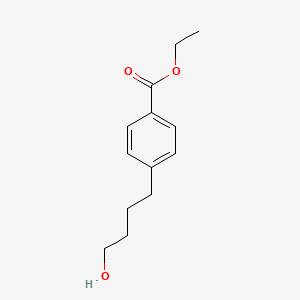

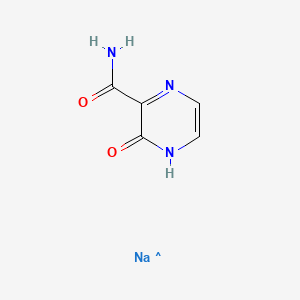
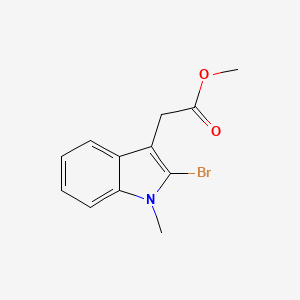
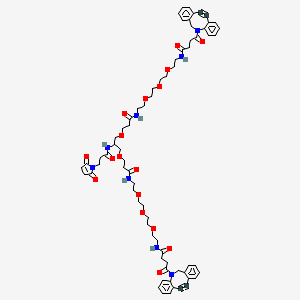
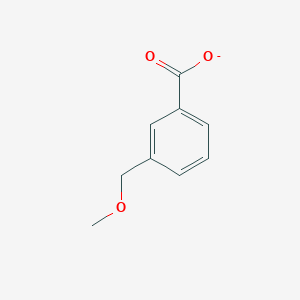
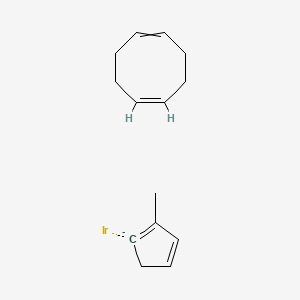


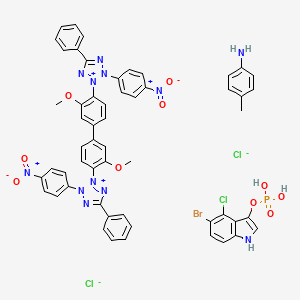
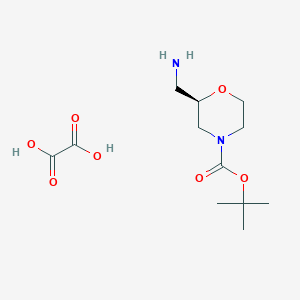

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
